![molecular formula C10H7BrClNO2 B13506207 methyl 6-bromo-4-chloro-1H-indole-2-carboxylate](/img/structure/B13506207.png)
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-4-chloro-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method is the Bartoli indole synthesis, which involves the reaction of substituted nitrobenzenes with vinyl Grignard reagents in the presence of a catalyst . Another approach is the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of base and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is used as a building block in organic synthesis to create more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications .
Medicine: Indole derivatives, including this compound, have shown promise in the development of new drugs. They exhibit various biological activities, such as antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to changes in cell behavior . The presence of bromine and chlorine substituents can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
- Methyl 6-bromo-1H-indole-4-carboxylate
- Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
- Methyl 6-amino-4-chloro-1H-indole-2-carboxylate
Uniqueness: Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique halogen substitutions and carboxylate functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈BrClN₃O₂
- Molecular Weight : Approximately 276.53 g/mol
- Structure : The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the indole ring, enhancing its reactivity and biological activity .
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The specific pathways involved in its action are still under investigation; however, it is known to influence several cellular processes:
- Enzyme Interaction : The compound exhibits high affinity for certain enzymes involved in viral replication, thus demonstrating antiviral properties .
- Cell Signaling Modulation : It modulates cell signaling pathways that can lead to altered gene expression and cellular metabolism .
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Antiviral Properties
This compound has been reported to exhibit antiviral activity by inhibiting viral replication mechanisms. Although specific viral targets remain to be fully elucidated, preliminary studies suggest its potential in modulating immune responses to viral infections .
Anticancer Activity
The compound's anticancer properties have been highlighted in various studies, where it demonstrated cytotoxic effects against different cancer cell lines:
Cell Line | IC50 Value (μM) |
---|---|
A549 (lung cancer) | <10 |
MCF-7 (breast cancer) | <15 |
HCT116 (colon cancer) | <20 |
These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .
Case Studies
- Antiviral Study : A study demonstrated that this compound significantly inhibited the replication of a specific virus in vitro, showcasing its potential as an antiviral agent .
- Cytotoxicity Assessment : In a comparative study against standard anticancer drugs, this compound exhibited superior cytotoxicity against MCF-7 cells compared to conventional treatments like sorafenib and gefitinib .
Properties
Molecular Formula |
C10H7BrClNO2 |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
RSAYXTXXAVDLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.